Technical Profile: 2,2,2-Trifluoro-1-(furan-2-yl)ethan-1-amine Hydrochloride
Technical Profile: 2,2,2-Trifluoro-1-(furan-2-yl)ethan-1-amine Hydrochloride
The following technical guide details the chemical profile, synthesis, and application of 2,2,2-Trifluoro-1-(furan-2-yl)ethan-1-amine hydrochloride , a specialized fluorinated building block used in modern drug discovery.
Executive Summary
2,2,2-Trifluoro-1-(furan-2-yl)ethan-1-amine hydrochloride is a high-value fluorinated building block characterized by the presence of a trifluoromethyl (
This guide provides a comprehensive analysis of its chemical identity, a robust synthesis protocol starting from the commercially available ketone, and its strategic application in optimizing lead compounds for metabolic stability and lipophilicity.
Chemical Identity & Properties
| Property | Data |
| Chemical Name | 2,2,2-Trifluoro-1-(furan-2-yl)ethan-1-amine hydrochloride |
| Molecular Formula | |
| Molecular Weight | 215.57 g/mol (Salt); 179.12 g/mol (Free Base) |
| Key Precursor | 2,2,2-Trifluoro-1-(furan-2-yl)ethan-1-one (CAS: 18207-47-1) |
| Physical State | White to off-white hygroscopic solid |
| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in DCM |
| Functional Groups | Primary Amine, Trifluoromethyl, Furan Heterocycle |
Structural Significance
The
Synthetic Methodology
Due to the specific nature of this building block, it is frequently synthesized in situ or on-demand from its stable ketone precursor. The following protocol describes the Oxime Reduction Route , which is preferred for its scalability and avoidance of unstable hemiaminal intermediates common in direct reductive amination of trifluoromethyl ketones.
Reaction Scheme
The synthesis proceeds in two stages:
-
Condensation: Conversion of the trifluoromethyl ketone to the corresponding oxime.
-
Reduction: Catalytic hydrogenation or metal-mediated reduction of the oxime to the primary amine.
Figure 1: Step-wise synthesis of the target amine from its ketone precursor.
Detailed Protocol
Step 1: Oxime Formation
Reagents: 2,2,2-Trifluoro-1-(furan-2-yl)ethan-1-one (1.0 eq), Hydroxylamine hydrochloride (1.5 eq), Pyridine (2.0 eq), Ethanol.
-
Dissolution: Dissolve 2,2,2-trifluoro-1-(furan-2-yl)ethan-1-one in absolute ethanol (5 mL/mmol).
-
Addition: Add hydroxylamine hydrochloride and pyridine.
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor by TLC or LC-MS (disappearance of ketone). -
Workup: Concentrate the solvent in vacuo. Resuspend the residue in water and extract with ethyl acetate (
). Wash combined organics with 1N HCl (to remove pyridine), brine, and dry over . -
Isolation: Evaporate solvent to yield the oxime intermediate (typically an oil or low-melting solid).
Step 2: Reduction to Amine Hydrochloride
Reagents: Oxime intermediate, Zinc dust (5.0 eq), Acetic acid (solvent/proton source).
-
Activation: Suspend the oxime in glacial acetic acid (10 mL/mmol). Cool to
. -
Reduction: Add Zinc dust portion-wise over 30 minutes to control exotherm.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.
-
Filtration: Filter through a pad of Celite to remove zinc residues. Rinse with methanol.
-
Salt Formation: Concentrate the filtrate. Dissolve the residue in diethyl ether or dioxane. Add 4M HCl in dioxane (1.5 eq) dropwise.
-
Precipitation: The amine hydrochloride salt will precipitate. Collect by filtration and wash with cold ether.
Validation Check:
-
1H NMR (
): Look for the quartet at corresponding to the proton. -
19F NMR: Verify a singlet/doublet around
for the group.
Applications in Drug Discovery
This building block is primarily used to introduce the trifluoroethyl-amine pharmacophore.
Bioisosteric Replacement
The 1-(furan-2-yl)-2,2,2-trifluoroethyl group serves as a bioisostere for:
-
Tert-butyl groups: Similar steric bulk but with polar character.
-
Isopropyl groups: The
group blocks metabolic hydroxylation often seen at benzylic/allylic positions.
Reactivity Profile
The amine is less nucleophilic than standard alkyl amines due to the inductive effect of the
-
Amide Coupling: Requires highly active coupling agents (e.g., HATU, COMU) rather than standard EDC/NHS.
-
Reductive Amination: Can be used as the amine partner, but reaction times may need extension.
Figure 2: Strategic applications of the scaffold in medicinal chemistry.
Safety and Handling
-
Hazards: As a fluorinated amine hydrochloride, treat as an irritant to eyes, respiratory system, and skin.
-
Furan Sensitivity: Furan rings can be sensitive to strong acids over prolonged periods (polymerization/ring opening). Store the hydrochloride salt in a desiccator at
to prevent degradation. -
MSDS Note: Always refer to the MSDS of the parent ketone (CAS 18207-47-1) for upstream safety data.
References
-
Sigma-Aldrich. Product Specification: 2,2,2-trifluoro-1-(furan-2-yl)ethan-1-one (CAS 18207-47-1).[1]Link
-
Prakash, G. K. S., et al. "Nucleophilic Trifluoromethylation of Imines."[2] Synlett, 2001.[2]
-
Enamine. Building Blocks Catalog: Fluorine-Substituted Amines.Link
-
Ma, J. A., & Cahard, D. "Asymmetric Synthesis of
-Trifluoromethylated Amines." Chemical Reviews, 2008. Link
